molecular formula C24H22N4O4 B14972749 ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B14972749
M. Wt: 430.5 g/mol
InChI Key: ZIEJZKVNGGTAJK-UHFFFAOYSA-N
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Description

Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-methylphenyl group at position 2. The acetyl-amino linker connects the core to an ethyl benzoate ester at position 3 of the benzene ring. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.

Molecular Formula: C₂₅H₂₂N₄O₄ (estimated based on structural analogs)
Key Features:

  • Pyrazolo[1,5-a]pyrazinone core with a 4-methylphenyl substituent.
  • Acetyl-amino linker enhancing conformational flexibility.
  • Ethyl benzoate ester group influencing solubility and bioavailability.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 3-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O4/c1-3-32-24(31)18-5-4-6-19(13-18)25-22(29)15-27-11-12-28-21(23(27)30)14-20(26-28)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,25,29)

InChI Key

ZIEJZKVNGGTAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the 4-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[1,5-a]pyrazine core is often involved in hydrogen bonding or hydrophobic interactions with the target, while the ester and acetyl groups can participate in covalent modifications.

Comparison with Similar Compounds

Chlorophenyl Analog: Ethyl 3-({[2-(4-Chlorophenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate

Molecular Formula : C₂₃H₁₉ClN₄O₄ ()
Key Differences :

  • Substitution of 4-methylphenyl with 4-chlorophenyl at position 2 of the pyrazolo[1,5-a]pyrazinone core.
  • Molecular weight increases by ~35 Da (450.88 vs. ~414.45 for the methyl analog), affecting pharmacokinetics.

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-Methyl) Chlorophenyl Analog (4-Cl)
Molecular Weight ~414.45 450.88
Substituent at Position 2 Electron-donating (CH₃) Electron-withdrawing (Cl)
LogP (Estimated) ~2.8 ~3.2

Source :

Methyl Ester Analog: Methyl 2-({[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate

Molecular Formula : C₂₃H₂₀N₄O₆ ()
Key Differences :

  • Ester Group : Methyl benzoate instead of ethyl benzoate.
  • Substituent : 3,4-Dimethoxyphenyl at position 2.
  • Dimethoxy groups enhance hydrophilicity but may introduce steric hindrance in binding interactions.

Table 2: Ester and Substituent Effects

Property Target Compound (Ethyl Ester) Methyl Ester Analog
Ester Group Ethyl (-OCH₂CH₃) Methyl (-OCH₃)
Substituent at Position 2 4-Methylphenyl 3,4-Dimethoxyphenyl
Solubility (Estimated) Moderate Higher

Source :

Acetamide Derivatives with Varying Aromatic Substituents

Two analogs from highlight the role of substituent modifications:

N-(4-Ethylphenyl)-2-[2-(4-Methylphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide

  • Molecular Formula : C₂₃H₂₂N₄O₂
  • Key Feature : Replaces the ethyl benzoate with a 4-ethylphenyl acetamide group.
  • Impact : Increased lipophilicity (LogP ~3.5) due to the ethylphenyl group.

N-[2-(4-Chlorophenyl)Ethyl]-2-[2-(4-Methylphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide Molecular Formula: C₂₃H₂₁ClN₄O₂ Key Feature: Chlorophenyl-ethyl chain introduces halogenated hydrophobicity. Impact: Higher molecular weight (420.9 vs.

Table 3: Acetamide Derivatives Comparison

Compound ID Substituent Molecular Weight Bioactivity Relevance
G419-0163 4-Ethylphenyl 386.45 Likely improved cell permeability
G419-0211 4-Chlorophenethyl 420.90 Potential for halogen bonding

Source :

Pyrazolo[1,5-a]Pyrimidinone-Based DPP-4 Inhibitors

These share a fused heterocyclic core but differ in substituents and functional groups:

  • Saxagliptin : Features an adamantane group, enhancing target specificity.
  • Teneligliptin : Incorporates a thiazolidine moiety for improved potency.

Key Insight: The target compound’s pyrazolo[1,5-a]pyrazinone core may offer unique binding interactions compared to pyrimidinone-based drugs, but further pharmacological studies are needed.

Source :

Biological Activity

Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound's molecular formula is C22H30N2O3C_{22}H_{30}N_{2}O_{3}, with a molecular weight of approximately 370.49 g/mol. This structure includes a pyrazolo[1,5-a]pyrazine scaffold, which is known for its diverse pharmacological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H30N2O3C_{22}H_{30}N_{2}O_{3}
Molecular Weight370.49 g/mol
ScaffoldPyrazolo[1,5-a]pyrazine
Functional GroupsEster, Amine

Anticancer Properties

Research indicates that compounds featuring the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.

  • Case Study : A study evaluated the anticancer effects of several pyrazolo derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that these compounds could effectively reduce cell viability compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Pyrazolo derivatives are known to possess broad-spectrum antibacterial and antifungal activities.

  • Research Findings : In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrazine derivatives exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies have indicated that derivatives of this compound may possess anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

  • Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo scaffold can significantly influence its pharmacological profile.

  • Key Findings : Modifications at specific positions on the pyrazolo ring have been shown to enhance both anticancer and antimicrobial activities. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity and binding affinity to biological targets .

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